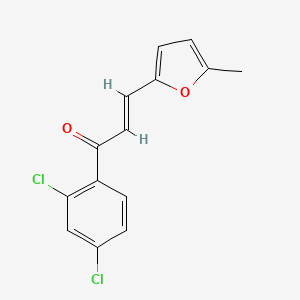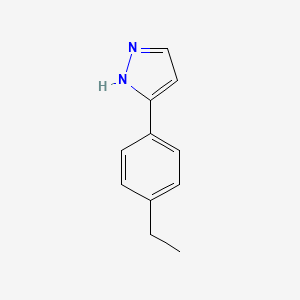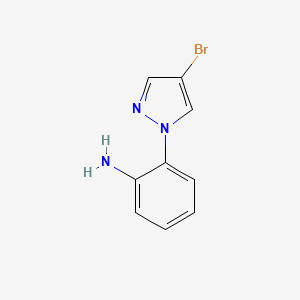![molecular formula C13H17ClN2O2 B3087007 3-[4-(3-Chloro-phenyl)-piperazin-1-yl]-propionic acid CAS No. 117017-83-1](/img/structure/B3087007.png)
3-[4-(3-Chloro-phenyl)-piperazin-1-yl]-propionic acid
概要
説明
3-[4-(3-Chloro-phenyl)-piperazin-1-yl]-propionic acid, also known as 3-CPP, is a synthetic compound with a wide range of applications in scientific research. It is an important compound in many fields, including biochemistry, physiology, and pharmacology. 3-CPP has been used to study the effects of various drugs, to study the mechanism of action of various compounds, to study the biochemical and physiological effects of various compounds, and to conduct laboratory experiments. In
科学的研究の応用
3-[4-(3-Chloro-phenyl)-piperazin-1-yl]-propionic acid has a wide range of applications in scientific research. It has been used to study the effects of various drugs, to study the mechanism of action of various compounds, to study the biochemical and physiological effects of various compounds, and to conduct laboratory experiments. In addition, this compound has been used in the development of new drugs and therapies, as well as in the development of new methods for drug delivery.
作用機序
3-[4-(3-Chloro-phenyl)-piperazin-1-yl]-propionic acid is an agonist of the μ-opioid receptor, which is a G-protein coupled receptor found in the brain and other tissues. When this compound binds to the μ-opioid receptor, it activates the receptor, causing a cascade of events that result in the release of neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and emotion. In addition, this compound has been shown to activate the β-adrenergic receptor, which is involved in the regulation of blood pressure and heart rate.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In animal studies, this compound has been shown to reduce levels of stress hormones, such as cortisol, and to reduce anxiety-like behavior. In addition, this compound has been shown to reduce inflammation, reduce pain, and increase levels of endorphins. This compound has also been shown to increase levels of serotonin, which is involved in the regulation of mood and emotion.
実験室実験の利点と制限
3-[4-(3-Chloro-phenyl)-piperazin-1-yl]-propionic acid has a number of advantages for laboratory experiments. It is a relatively inexpensive compound, and it is relatively easy to synthesize. In addition, this compound is non-toxic, and it has a wide range of applications in scientific research. However, there are a few limitations to consider when using this compound for laboratory experiments. For example, this compound is not water soluble, and it has a low solubility in organic solvents. In addition, this compound is not very stable and it can degrade over time.
将来の方向性
There are a number of potential future directions for 3-[4-(3-Chloro-phenyl)-piperazin-1-yl]-propionic acid research. For example, this compound could be used to study the effects of various drugs on the μ-opioid receptor and the β-adrenergic receptor. In addition, this compound could be used to study the effects of various drugs on inflammation, pain, and endorphin levels. Furthermore, this compound could be used to study the biochemical and physiological effects of various compounds, and to develop new methods for drug delivery. Finally, this compound could be used to develop new drugs and therapies for the treatment of various diseases and disorders.
生化学分析
Biochemical Properties
3-[4-(3-Chloro-phenyl)-piperazin-1-yl]-propionic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with acetylcholinesterase, an enzyme that hydrolyzes acetylcholine in the cholinergic nervous system . This interaction can affect nerve impulse transmission, leading to changes in behavior and movement.
Cellular Effects
This compound influences various cellular processes. It has been observed to impact cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce oxidative stress, leading to the production of reactive oxygen species (ROS) and subsequent cellular damage . This compound can also affect the levels of malondialdehyde (MDA), a biomarker for oxidative injury .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For instance, its interaction with acetylcholinesterase can inhibit the enzyme’s activity, affecting neurotransmitter levels and nerve impulse transmission .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained oxidative stress and cellular damage .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to toxic or adverse effects. For example, high doses of this compound can cause significant oxidative stress and damage to cellular components .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence metabolic flux and metabolite levels. For instance, its interaction with acetylcholinesterase can affect the metabolism of acetylcholine, a key neurotransmitter .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect its localization and accumulation in different cellular compartments .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. Targeting signals and post-translational modifications may direct it to specific compartments or organelles, affecting its biochemical interactions and effects .
特性
IUPAC Name |
3-[4-(3-chlorophenyl)piperazin-1-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c14-11-2-1-3-12(10-11)16-8-6-15(7-9-16)5-4-13(17)18/h1-3,10H,4-9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQJISGZTZQMABT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(1-Methyl-1H-imidazol-2-yl)thio]acetic acid hydrochloride](/img/structure/B3086938.png)

![(2E)-3-[2-(Benzyloxy)-3-methoxyphenyl]acrylic acid](/img/structure/B3086960.png)
![4-Methoxy-3-[(3,4,5-trimethyl-1H-pyrazol-1-YL)-methyl]benzoic acid](/img/structure/B3086966.png)


![6-(1-Ethylpyrazol-3-yl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B3086987.png)

![3-[5-(1-Ethylpyrazol-4-yl)-3-(trifluoromethyl)pyrazolyl]propanenitrile](/img/structure/B3087010.png)
![4-Methoxy-3-[(3,4,5-trimethyl-1H-pyrazol-1-yl)-methyl]benzaldehyde](/img/structure/B3087016.png)
![[2-(1-ethyl-1H-pyrazol-3-yl)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B3087019.png)
![2-(3-Cyclopropyl-4-(difluoromethyl)-6-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B3087024.png)
![1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-4-methylpiperazine](/img/structure/B3087049.png)